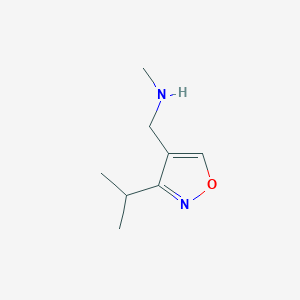

N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine is a nitrogen-containing organic molecule that may be synthesized through various chemical reactions involving azoles and amines. While the specific compound is not directly mentioned in the provided papers, insights into its synthesis and properties can be inferred from related compounds and their synthesis methods.

Synthesis Analysis

The synthesis of related azole-containing compounds, such as N-[2-(1H-azol-1-yl)-1-arylethylidene]methanamine N-oxides, has been reported to proceed with high configurational purity, existing exclusively in the (E) form directly after synthesis . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved at ambient temperature through a condensation reaction, yielding a high purity product . These methods suggest that the synthesis of N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine could potentially be carried out through analogous condensation reactions under controlled conditions to achieve the desired configurational purity.

Molecular Structure Analysis

The molecular structure of azole-containing compounds is characterized by the presence of a five-membered ring containing nitrogen atoms. The structure of such compounds can be fully characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry . The presence of substituents on the azole ring, such as the tert-butyl group, can influence the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

Azole-containing compounds can participate in various chemical reactions, including coordination with metal centers to form complexes. For instance, cobalt(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized, demonstrating the ability of these ligands to coordinate with metal ions and form stable complexes with different geometries . This suggests that N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine could also potentially act as a ligand in metal coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of primary amines, such as boiling and freezing points, critical constants, and thermodynamic properties, have been extensively studied . These properties are influenced by the molecular structure, including the length of the carbon chain and the presence of substituents. For N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine, one could expect similar studies to provide insights into its boiling and freezing points, vapor pressure, and enthalpy of vaporization, among other properties.

Scientific Research Applications

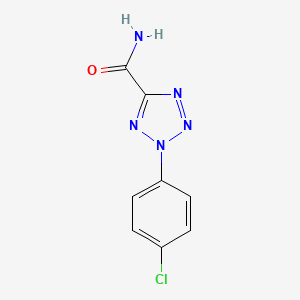

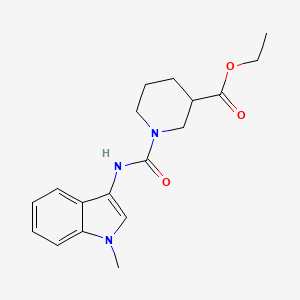

Anticancer Properties

Research has identified novel indole-based molecules, incorporating structural elements such as indole and substituted triazole, showing potent anticancer activity. These compounds have demonstrated significant growth inhibitory effects against various human cancer cell lines at low micromolar concentrations. Specifically, a study found that certain derivatives can act as SIRT1 enzyme inhibitors, offering a potential pathway for treating conditions like prostatic hyperplasia. The study further supports the therapeutic potential of these compounds through in vivo evaluations and molecular docking simulations, highlighting their role as lead molecules for cancer treatment (Panathur et al., 2013).

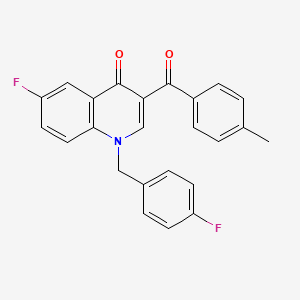

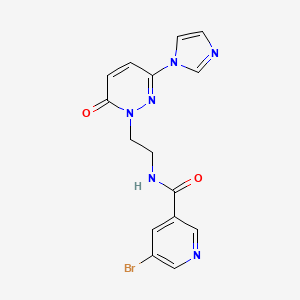

Antimicrobial Activities

Another line of research has synthesized new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. The study underscores the antimicrobial potential of these derivatives, suggesting their usefulness in addressing pathogenic strains (Thomas et al., 2010).

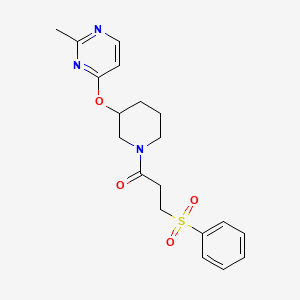

Synthesis and Structural Characterization

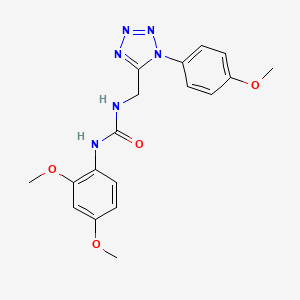

In the realm of synthetic chemistry, the compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized through a 1,3-dipolar cycloaddition reaction. This synthesis highlights the versatility and reactivity of such compounds, providing a basis for further chemical studies and applications, including their potential as intermediates in the synthesis of more complex molecules (Younas et al., 2014).

Corrosion Inhibition

Amino acid compounds related to N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine have been studied for their potential as corrosion inhibitors. These compounds showed efficacy in inhibiting corrosion of N80 steel in HCl solution, demonstrating mixed-type inhibition. The research indicates that such compounds can adsorb on metal surfaces, providing protective layers against corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Yadav et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZMAYOXYLCZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC=C1CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)

![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)

![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)

![4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2521288.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)

![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)